![molecular formula C6H8BrCl B8214330 1-Bromo-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B8214330.png)
1-Bromo-3-(chloromethyl)bicyclo[1.1.1]pentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-(chloromethyl)bicyclo[111]pentane is an organic compound with the molecular formula C6H8BrCl It is a member of the bicyclo[111]pentane family, which is characterized by a unique three-dimensional structure that imparts distinct chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(chloromethyl)bicyclo[1.1.1]pentane typically involves the halogenation of bicyclo[1.1.1]pentane derivatives. One common method is the bromination of 3-(chloromethyl)bicyclo[1.1.1]pentane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling hazardous reagents.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-3-(chloromethyl)bicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form 3-(chloromethyl)bicyclo[1.1.1]pentane using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation can be achieved using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Major Products
Substitution: Formation of azides, ethers, or amines.
Reduction: Formation of 3-(chloromethyl)bicyclo[1.1.1]pentane.
Oxidation: Formation of carboxylic acids or ketones.
Applications De Recherche Scientifique
1-Bromo-3-(chloromethyl)bicyclo[1.1.1]pentane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Potential use in the development of new drugs due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Bromo-3-(chloromethyl)bicyclo[1.1.1]pentane involves its reactivity towards nucleophiles and electrophiles. The strained bicyclic structure makes the compound highly reactive, allowing it to participate in various chemical transformations. The bromine and chlorine atoms serve as leaving groups in substitution reactions, facilitating the formation of new bonds with nucleophiles.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Bromo-3-(methyl)bicyclo[1.1.1]pentane
- 1-Chloro-3-(methyl)bicyclo[1.1.1]pentane
- 1-Iodo-3-(chloromethyl)bicyclo[1.1.1]pentane
Uniqueness
1-Bromo-3-(chloromethyl)bicyclo[1.1.1]pentane is unique due to the presence of both bromine and chlorine atoms, which impart distinct reactivity compared to its analogues. The combination of these halogens allows for selective functionalization and the formation of diverse products, making it a valuable compound in synthetic chemistry.
Propriétés
IUPAC Name |
1-bromo-3-(chloromethyl)bicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrCl/c7-6-1-5(2-6,3-6)4-8/h1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMTGSQOHLPRTOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)Br)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrCl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
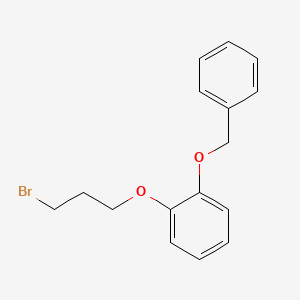
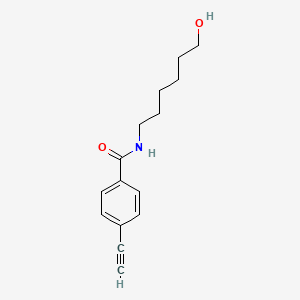

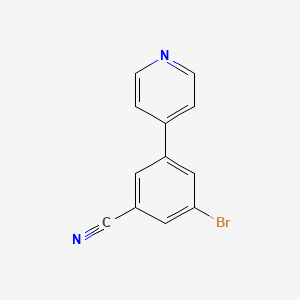
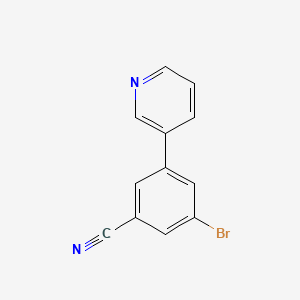
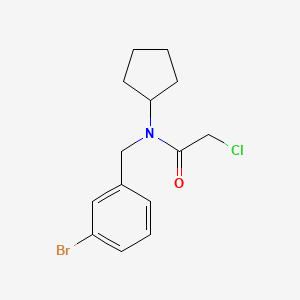
![rel-Methyl (3aS,6aR)-5-benzylhexahydro-3aH-furo[2,3-c]pyrrole-3a-carboxylate](/img/structure/B8214313.png)
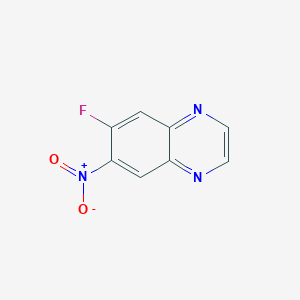
![6-chloro-2-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B8214329.png)
![Bicyclo[1.1.1]pentane-1,3-dicarbonitrile](/img/structure/B8214340.png)
![2-(6-Oxo-5,6-dihydro-4H-cyclopenta[c]thiophen-4-ylidene)malononitrile](/img/structure/B8214342.png)
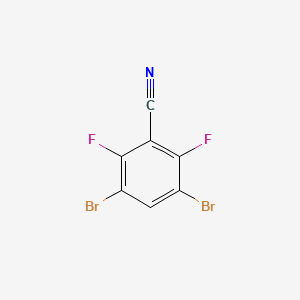
![2,6-dipyridin-2-yl-4-[4-(2H-tetrazol-5-yl)phenyl]pyridine](/img/structure/B8214349.png)
![9,10-[1,2]Benzenoanthracene-2,3,6,7,14,15(9H,10H)-hexaone](/img/structure/B8214355.png)
